molecular formula C13H20O2 B12656104 2-Ethylolivetol CAS No. 56157-24-5

2-Ethylolivetol

Cat. No.: B12656104
CAS No.: 56157-24-5
M. Wt: 208.30 g/mol
InChI Key: WQFTYRPNSGKKFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethylolivetol is an organic compound belonging to the family of resorcinols It is structurally characterized by a benzene ring substituted with two hydroxyl groups and an ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Ethylolivetol can be synthesized through several methods. One common approach involves the alkylation of olivetol with ethyl halides under basic conditions. This reaction typically requires a strong base such as potassium carbonate and a suitable solvent like dimethyl sulfoxide. The reaction proceeds via a nucleophilic substitution mechanism, where the ethyl group is introduced to the olivetol molecule.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts can also enhance the reaction rate and yield. The final product is usually purified through techniques such as recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions: 2-Ethylolivetol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert it to the corresponding dihydroxy compound using reducing agents such as sodium borohydride.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the benzene ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Quinones.

    Reduction: Dihydroxy derivatives.

    Substitution: Halogenated resorcinols.

Scientific Research Applications

2-Ethylolivetol has several applications in scientific research:

    Chemistry: It serves as a precursor in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It is used in the study of enzyme inhibition and as a model compound for understanding the behavior of resorcinols in biological systems.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of 2-Ethylolivetol involves its interaction with specific molecular targets. In biological systems, it may act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. The hydroxyl groups on the benzene ring play a crucial role in these interactions, forming hydrogen bonds with amino acid residues in the enzyme’s active site.

Comparison with Similar Compounds

    Olivetol: A structurally similar compound with a pentyl group instead of an ethyl group.

    Resorcinol: Lacks the alkyl substituent but shares the dihydroxybenzene core structure.

    Ethylresorcinol: Similar structure but with different alkyl chain length.

Uniqueness: 2-Ethylolivetol is unique due to its specific ethyl substitution, which imparts distinct chemical and physical properties. This substitution can influence its reactivity and interaction with other molecules, making it a valuable compound for targeted applications in synthesis and research.

Properties

CAS No.

56157-24-5

Molecular Formula

C13H20O2

Molecular Weight

208.30 g/mol

IUPAC Name

2-ethyl-5-pentylbenzene-1,3-diol

InChI

InChI=1S/C13H20O2/c1-3-5-6-7-10-8-12(14)11(4-2)13(15)9-10/h8-9,14-15H,3-7H2,1-2H3

InChI Key

WQFTYRPNSGKKFQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=CC(=C(C(=C1)O)CC)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.